molecular formula C17H20BNO2 B1426092 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1171891-07-8

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1426092
M. Wt: 281.2 g/mol
InChI Key: NWFQXEHKPNULNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound . It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Attached to this pyridine ring is a phenyl group (a functional group with the formula -C6H5) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H and 13C NMR spectroscopy, and MS can be used to corroborate its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be determined using various methods. For instance, its refractive index, boiling point, density, and storage temperature can be measured .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds containing the 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure have been synthesized and analyzed. For instance, Huang et al. (2021) explored the synthesis and crystal structure of related boric acid ester intermediates. Their structures were confirmed by FTIR, NMR spectroscopy, and mass spectrometry, with further analysis using X-ray diffraction and Density Functional Theory (DFT) (Huang et al., 2021).

Chemical Reactivity and Stability

  • Sopková-de Oliveira Santos et al. (2003) investigated the structure of a pyridin-2-ylboron derivative, comparing it with its regioisomer. The study revealed structural differences impacting chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Applications in Energy Storage

  • Kucuk and Abe (2020) studied boron-based compounds, including ones structurally similar to 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, as electrolyte additives in fluoride shuttle batteries. The study highlighted the impact of borate's acidity on the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).

Role in Medicinal Chemistry

  • Bethel et al. (2012) developed an improved synthesis of medicinally important compounds using a similar boronic ester as an intermediate. This highlights the role of such compounds in the synthesis of pharmaceuticals (Bethel et al., 2012).

Detection and Sensing Applications

  • Fu et al. (2016) synthesized a compound with a structure including 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and explored its use in detecting hydrogen peroxide vapor, showing potential applications in explosive detection (Fu et al., 2016).

Material Science and Polymer Chemistry

  • Welterlich, Charov, and Tieke (2012) incorporated similar structures into polymers, revealing applications in material science for creating deeply colored polymers with specific properties (Welterlich et al., 2012).

properties

IUPAC Name

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-14(11-19-12-15)13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFQXEHKPNULNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726159
Record name 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1171891-07-8
Record name 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Yan, XL Shi, LQ Tang, DF Wang, X Li… - Journal of Enzyme …, 2022 - Taylor & Francis
Glycogen synthase kinase 3β (GSK-3β) catalyses the hyperphosphorylation of tau protein in the Alzheimer’s disease (AD) pathology. A series of novel thieno[3,2-c]pyrazol-3-amine …
Number of citations: 4 www.tandfonline.com

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